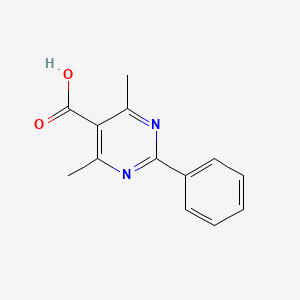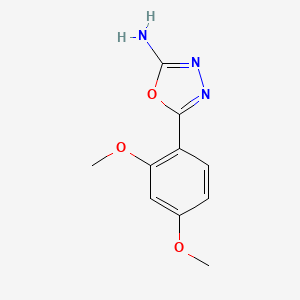
4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid is represented by the formula C13H12N2O2 . This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives .Physical And Chemical Properties Analysis
4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid has a molecular weight of 228.25 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Luminescent Lanthanide Frameworks
A study by Jia et al. (2014) synthesized luminescent lanthanide frameworks using 2-phenylpyrimidine-carboxylate derivatives, demonstrating the ability to tune luminescence properties through different ligand coordination environments. These compounds showed characteristic red or green emission, attributed to Eu3+ and Tb3+, with potential applications in materials science for optical and electronic devices (Jia et al., 2014).
Antimicrobial Agents
Research by Shastri and Post (2019) developed a series of dihydropyrimidine-5-carboxylic acids demonstrating significant to moderate antibacterial activity and promising antifungal activity. This indicates the potential of 4,6-dimethyl-2-phenylpyrimidine-5-carboxylic acid derivatives in developing new antimicrobial agents (Shastri & Post, 2019).
Nonlinear Optical Properties
Hussain et al. (2020) studied thiopyrimidine derivatives, including phenyl pyrimidine derivatives, for their nonlinear optical (NLO) properties. Their findings suggest that these compounds have considerable NLO character, recommending them for optoelectronic and high-tech applications, highlighting the significance of 4,6-dimethyl-2-phenylpyrimidine-5-carboxylic acid in the development of NLO materials (Hussain et al., 2020).
Sensitized Near-Infrared Emission
Chen et al. (2014) used a pyrimidine derivative as a bridging ligand in IrIII-LnIII bimetallic complexes, achieving sensitized near-infrared emission. This work demonstrates the potential of pyrimidine derivatives in constructing efficient energy transfer systems for applications in sensing and near-infrared emitting devices (Chen et al., 2014).
Anticancer Activity
A study on heterocyclic compounds synthesized from 4-isothiocyanato-4-methylpentan-2-one and substituted o-phenylenediamines, including derivatives of pyrimidine, revealed significant anticancer, anti-inflammatory, and analgesic activities. This underscores the therapeutic potential of pyrimidine derivatives in medical research (Sondhi et al., 2001).
Mecanismo De Acción
The mechanism of action for 4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid is not specified in the search results. Its applications in various research fields suggest that it may have multiple mechanisms of action depending on the context.
Propiedades
IUPAC Name |
4,6-dimethyl-2-phenylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-11(13(16)17)9(2)15-12(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDACGVOBMUKSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B2969839.png)
![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetonitrile](/img/structure/B2969840.png)
![10,11-dimethoxy-6-(4-methylphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B2969842.png)
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B2969843.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2969844.png)

![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]chromen-2-imine](/img/structure/B2969847.png)




